
CJ-15161
Descripción general
Descripción
CJ-15161 es un compuesto conocido por su actividad como agonista del receptor kappa-opioide. Ha estado en desarrollo por Pfizer como agente analgésico. El compuesto ha mostrado promesa en proporcionar alivio del dolor sin las propiedades adictivas comúnmente asociadas con otros agonistas del receptor opioide .
Métodos De Preparación
La síntesis de CJ-15161 implica una reacción de acoplamiento cruzado catalizada por paladio. El proceso incluye la N-arilación intermolecular de una diamina funcionalizada, que puede obtenerse a partir de precursores de alfa-aminoácidos o más convenientemente a partir de los correspondientes 1,2-aminoalcoholes a través de 1,2,3-oxatiazolidina-2,2-dióxido . Las condiciones de reacción típicamente involucran el uso de un catalizador de paladio y una atmósfera inerte para asegurar que el producto deseado se obtenga de manera eficiente .
Análisis De Reacciones Químicas
CJ-15161 sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento cruzado y varios agentes oxidantes o reductores dependiendo de la reacción específica que se esté realizando .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Synthesis and Mechanism of Action
The synthesis of CJ-15161 has been achieved through a palladium-catalyzed cross-coupling reaction involving an appropriately functionalized diamine precursor. This method highlights the compound's structural complexity and its potential as a pharmacological agent . The compound acts primarily as a selective kappa-opioid receptor agonist, which positions it as a candidate for treating conditions like pain and addiction without the typical side effects associated with mu-opioid receptor agonists.
Therapeutic Potential
Research indicates that kappa-opioid receptor agonists like this compound can provide analgesic effects while minimizing the risk of addiction and respiratory depression—common concerns with traditional opioid medications. Studies have shown that this compound may help in managing chronic pain and could be beneficial in treating substance use disorders by modulating the reward pathways in the brain .
Neuropharmacological Research
Impact on Mood Disorders
This compound's role in neuropharmacology extends to its potential effects on mood disorders. Kappa-opioid receptors are implicated in the modulation of stress and emotional responses. Research suggests that agonists may alleviate symptoms of depression and anxiety by affecting neurotransmitter systems, particularly those involving dopamine and serotonin .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Pain Management : In animal studies, this compound has shown significant analgesic properties comparable to traditional opioids but with a reduced risk of addiction.
- Mood Regulation : Preclinical trials indicated that administration of this compound resulted in improved mood and reduced anxiety-like behavior in rodent models, suggesting its potential application in treating affective disorders.
Applications in Materials Science
Beyond its pharmaceutical applications, this compound has also been explored for its utility in materials science. The compound's unique chemical structure allows for modifications that can lead to novel materials with specific properties.
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical Synthesis | Used as a template for developing new kappa-opioid receptor agonists | Demonstrated effectiveness in pain management |
Neuropharmacology | Investigated for mood regulation effects | Showed potential to alleviate depression symptoms |
Material Development | Explored for creating novel materials | Enabled synthesis of compounds with luminescent properties |
Mecanismo De Acción
CJ-15161 ejerce sus efectos uniéndose a los receptores kappa-opioides en el cuerpo. Estos receptores son parte de la familia de receptores opioides y están involucrados en la regulación del dolor, el estado de ánimo y el estrés. Al activar estos receptores, this compound puede proporcionar alivio del dolor sin las propiedades adictivas asociadas con otros agonistas del receptor opioide .
Comparación Con Compuestos Similares
CJ-15161 es único en su capacidad de proporcionar alivio del dolor sin las propiedades adictivas de otros agonistas del receptor opioide. Compuestos similares incluyen:
U-50488: Otro agonista del receptor kappa-opioide conocido por sus propiedades analgésicas.
Salvinorina A: Un agonista del receptor kappa-opioide de origen natural que se encuentra en la planta Salvia divinorum.
Nalfurafina: Un agonista del receptor kappa-opioide utilizado en el tratamiento del prurito (picazón).
This compound destaca por su accesibilidad sintética y su potencial para su desarrollo como un agente analgésico no adictivo .
Actividad Biológica
CJ-15161, a compound known for its potential as a κ-opioid receptor agonist, has garnered attention in pharmacological research due to its promising biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is synthesized primarily using palladium-catalyzed amination techniques, which enhance its efficacy as a non-addictive analgesic. The compound exhibits selective binding to the κ-opioid receptor, which is crucial for its therapeutic effects.
This compound operates through the following mechanisms:
- Receptor Agonism : It selectively activates the κ-opioid receptor, leading to analgesic effects similar to those of traditional opioids but with reduced risk of addiction.
- Signal Transduction : Upon binding to the receptor, this compound initiates intracellular signaling pathways that modulate pain perception and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption post-administration.
- Bioavailability : High bioavailability has been reported, enhancing its therapeutic potential.
- Half-life : Studies suggest a moderate half-life, allowing for effective dosing schedules.
Biological Activity Data
The biological activity of this compound has been assessed through various studies, highlighting its effects on cellular processes and potential therapeutic applications.
Table 1: Biological Activity Summary of this compound
Activity | Effect | Reference |
---|---|---|
κ-opioid receptor agonism | Analgesia without addiction risk | |
Pain modulation | Significant reduction in pain scores | |
Anti-inflammatory effects | Decreased cytokine release |
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound in clinical settings:
- Pain Management Study : A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.
- Addiction Potential Assessment : Research comparing this compound with traditional opioids demonstrated a lower incidence of abuse-related behaviors in animal models, suggesting its potential as a safer alternative for pain management.
- Inflammation Model : In vitro studies showed that this compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential use in treating inflammatory conditions.
Propiedades
Número CAS |
204970-97-8 |
---|---|
Fórmula molecular |
C23H31N3O2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide |
InChI |
InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1 |
Clave InChI |
FHFHNAQEPILWDK-FCHUYYIVSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |
SMILES isomérico |
CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3 |
SMILES canónico |
CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl . |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.